molecular formula C9H7ClO4 B1530496 2-Chloro-5-(methoxycarbonyl)benzoic acid CAS No. 651058-97-8

2-Chloro-5-(methoxycarbonyl)benzoic acid

Cat. No. B1530496
CAS RN: 651058-97-8
M. Wt: 214.6 g/mol
InChI Key: YHXPAIMKXLFOOT-UHFFFAOYSA-N
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Description

2-Chloro-5-(methoxycarbonyl)benzoic acid is a chemical compound with the CAS Number: 651058-97-8 . It has a linear formula of C9H7ClO4 . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H7ClO4/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4H,1H3,(H,11,12) . The molecular weight of the compound is 214.6 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is sealed in dry storage at room temperature .

Scientific Research Applications

Industrial Process Scale-Up

2-Chloro-5-(methoxycarbonyl)benzoic acid has been utilized in the industrial process scale-up for the synthesis of a family of SGLT2 inhibitors, which are significant in diabetes therapy. This process involves using dimethyl terephthalate as the starting material, highlighting a practical, scalable method with substantial cost reduction (Zhang et al., 2022).

Directed Lithiation

Research has shown that this compound can be involved in directed lithiation processes. These processes are important in the formation of ortho-substituted products, proving vital in the development of routes to benzoic acids with various functionalities (Bennetau et al., 1995).

Synthetic Chemistry

Matrix-Assisted Laser Desorption/Ionization

In the field of mass spectrometry, particularly in matrix-assisted laser desorption/ionization (MALDI), derivatives of benzoic acid, such as this compound, have been used as additives. These additives help improve ion yields and signal-to-noise ratio, especially in the analysis of high-mass range molecules (Karas et al., 1993).

Polyaniline Doping

This compound is also relevant in materials science, especially in the doping of polyaniline, a conducting polymer. Its role as a dopant has been studied, revealing insights into the properties and applications of polyaniline in various technologies (Amarnath & Palaniappan, 2005).

Environmental Chemistry

In environmental chemistry, studies have focused on the photodecomposition of chlorobenzoic acids, including this compound. These studies are crucial for understanding the environmental impact and degradation pathways of such compounds (Crosby & Leitis, 1969).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-5-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXPAIMKXLFOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

651058-97-8
Record name 2-chloro-5-(methoxycarbonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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